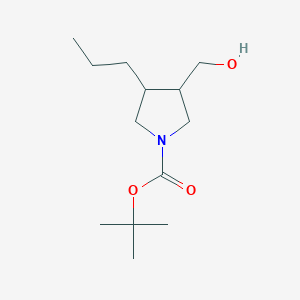

Tert-butyl 3-(hydroxymethyl)-4-propylpyrrolidine-1-carboxylate

CAS No.: 1785761-05-8

Cat. No.: VC2731405

Molecular Formula: C13H25NO3

Molecular Weight: 243.34 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1785761-05-8 |

|---|---|

| Molecular Formula | C13H25NO3 |

| Molecular Weight | 243.34 g/mol |

| IUPAC Name | tert-butyl 3-(hydroxymethyl)-4-propylpyrrolidine-1-carboxylate |

| Standard InChI | InChI=1S/C13H25NO3/c1-5-6-10-7-14(8-11(10)9-15)12(16)17-13(2,3)4/h10-11,15H,5-9H2,1-4H3 |

| Standard InChI Key | VXVNESJOGPNEMU-UHFFFAOYSA-N |

| SMILES | CCCC1CN(CC1CO)C(=O)OC(C)(C)C |

| Canonical SMILES | CCCC1CN(CC1CO)C(=O)OC(C)(C)C |

Introduction

Chemical Structure and Classification

Tert-butyl 3-(hydroxymethyl)-4-propylpyrrolidine-1-carboxylate belongs to the family of N-protected pyrrolidine derivatives characterized by specific functional group modifications. The compound contains a pyrrolidine ring as its core structure, with a hydroxymethyl group at the 3-position, a propyl chain at the 4-position, and a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom. The presence of the Boc protecting group is particularly significant as it serves to modulate the nucleophilicity of the nitrogen atom while providing structural stability during various chemical transformations.

The compound contains several key structural elements:

-

A five-membered pyrrolidine ring as the core structure

-

A tert-butoxycarbonyl (Boc) group protecting the nitrogen

-

A hydroxymethyl (-CH₂OH) substituent at the 3-position

-

A propyl (-CH₂CH₂CH₃) chain at the 4-position

Based on structural analysis of similar compounds, it likely shares characteristics with other Boc-protected pyrrolidine derivatives such as (R)-3-hydroxymethyl-pyrrolidine-1-carboxylic acid tert-butyl ester .

Structural Comparison with Related Compounds

To better understand the structural characteristics of Tert-butyl 3-(hydroxymethyl)-4-propylpyrrolidine-1-carboxylate, comparison with related compounds provides valuable insights:

Physicochemical Properties

The physicochemical properties of Tert-butyl 3-(hydroxymethyl)-4-propylpyrrolidine-1-carboxylate can be partially inferred from structurally related compounds while acknowledging the specific modifications introduced by the propyl group at the 4-position.

Physical Properties

Drawing from data available for related compounds, the following physical properties can be anticipated:

Chemical Properties

The chemical reactivity of Tert-butyl 3-(hydroxymethyl)-4-propylpyrrolidine-1-carboxylate is influenced by its functional groups:

-

The hydroxymethyl group (-CH₂OH) at the 3-position provides a reactive site for various transformations including oxidation, esterification, and etherification.

-

The tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom can be selectively cleaved under acidic conditions, typically using trifluoroacetic acid (TFA) or HCl in dioxane.

-

The propyl chain at the 4-position introduces hydrophobicity and may influence the compound's solubility profile and potential interactions with biological targets.

Based on structurally similar compounds, the predicted pKa value would be approximately 14-15, similar to the pKa of 14.93±0.10 reported for related compounds .

Synthetic Approaches

Modification of Existing Pyrrolidine Derivatives

One potential synthetic pathway involves the functionalization of simpler Boc-protected pyrrolidine derivatives. This approach might involve:

-

Starting with a suitable Boc-protected pyrrolidine

-

Introduction of the hydroxymethyl group at the 3-position

-

Addition of the propyl chain at the 4-position through alkylation or related carbon-carbon bond-forming reactions

Protecting Group Considerations

The Boc protecting group plays a crucial role in the synthesis and manipulation of this compound. The search results indicate that related compounds utilize the Boc group as a key protecting strategy during synthesis . This protecting group offers several advantages:

-

Stability under basic and nucleophilic conditions

-

Selective removal under acidic conditions

-

Enhanced crystallinity and handling properties

-

Facilitation of purification through chromatographic methods

Analytical Characterization

Spectroscopic Identification

The structural characterization of Tert-butyl 3-(hydroxymethyl)-4-propylpyrrolidine-1-carboxylate would typically involve:

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted key signals in ¹H NMR:

-

tert-Butyl protons: singlet at approximately δ 1.45 ppm

-

Pyrrolidine ring protons: multiple signals between δ 1.80-4.15 ppm

-

Hydroxymethyl protons: signals at approximately δ 3.5-4.0 ppm

-

Propyl chain protons: signals at approximately δ 0.9-1.8 ppm

Mass Spectrometry

Mass spectrometric analysis would likely show characteristic fragmentation patterns, including:

-

Molecular ion peak corresponding to the molecular weight

-

Fragment ions resulting from the loss of the tert-butyl group

-

Fragments corresponding to the pyrrolidine ring with varying substituents

Chromatographic Analysis

For purification and analysis, techniques similar to those reported for related compounds would be applicable:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume